molecular formula C13H30N2 B3054560 1,9-Nonanediamine, N,N,N',N'-tetramethyl- CAS No. 61134-87-0

1,9-Nonanediamine, N,N,N',N'-tetramethyl-

Cat. No. B3054560
CAS RN: 61134-87-0
M. Wt: 214.39 g/mol
InChI Key: ZBKNKRABFBYDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Nonanediamine, also known as Nonamethylenediamine, is a chemical compound with the linear formula NH2(CH2)9NH2 . It is typically used in the production of polyamide food contact materials .


Synthesis Analysis

While specific synthesis methods for 1,9-Nonanediamine, N,N,N’,N’-tetramethyl- were not found, it’s worth noting that similar compounds such as N,N,N’,N’-Tetramethyl ethylenediamine and N,N,N’,N’-Tetramethyl-1,6-hexanediamine have been synthesized and used in various applications .


Molecular Structure Analysis

The molecular structure of 1,9-Nonanediamine is represented by the SMILES string NCCCCCCCCCN . The compound has a molecular weight of 158.28 .


Physical And Chemical Properties Analysis

1,9-Nonanediamine is a solid at room temperature with a melting point of 35-37 °C and a boiling point of 258-259 °C/756 mmHg . It has a molecular weight of 158.28 .

Safety And Hazards

1,9-Nonanediamine is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Corr. 1A - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

N,N,N',N'-tetramethylnonane-1,9-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N2/c1-14(2)12-10-8-6-5-7-9-11-13-15(3)4/h5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKNKRABFBYDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626799
Record name N~1~,N~1~,N~9~,N~9~-Tetramethylnonane-1,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Nonanediamine, N,N,N',N'-tetramethyl-

CAS RN

61134-87-0
Record name N~1~,N~1~,N~9~,N~9~-Tetramethylnonane-1,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,9-Nonanediamine, N,N,N',N'-tetramethyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,9-Nonanediamine, N,N,N',N'-tetramethyl-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,9-Nonanediamine, N,N,N',N'-tetramethyl-
Reactant of Route 4
1,9-Nonanediamine, N,N,N',N'-tetramethyl-
Reactant of Route 5
Reactant of Route 5
1,9-Nonanediamine, N,N,N',N'-tetramethyl-
Reactant of Route 6
Reactant of Route 6
1,9-Nonanediamine, N,N,N',N'-tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.